7H-Purin-8-ol, also known as 8-hydroxypurine, is a purine derivative characterized by the presence of a hydroxyl group at the 8-position of the purine ring. Its molecular formula is , with a molecular weight of 152.11 g/mol. This compound is classified as an organic compound and has garnered interest in various fields, particularly in biochemistry and pharmacology, due to its potential biological significance and applications.
Several synthetic routes exist for the preparation of 7H-Purin-8-ol, which can be achieved through different chemical processes:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yields. For instance, decreasing the reaction temperature from 35 °C to 15 °C can enhance the yield while altering the product's color .
The structure of 7H-Purin-8-ol features a fused bicyclic ring system typical of purines, with a hydroxyl (-OH) group attached to the carbon at position 8. This modification distinguishes it from other purines.
7H-Purin-8-ol participates in various chemical reactions that are crucial for understanding its reactivity:
The specific reactivity patterns depend on the substituents present on the purine ring and environmental conditions such as solvent and temperature.
The biological activity of 7H-Purin-8-ol is primarily attributed to its antioxidant properties, which help mitigate oxidative stress in biological systems. This compound has been shown to interact with various enzymes and receptors, influencing biochemical pathways related to cell signaling and metabolism .
Research indicates that 7H-Purin-8-ol exhibits significant binding affinity for certain biological targets, which may lead to potential therapeutic applications in treating oxidative stress-related diseases.
Relevant analyses indicate that these properties contribute to its utility in medicinal chemistry and biochemistry .
7H-Purin-8-ol has several scientific uses:
7H-Purin-8-ol (8-hydroxyguanine or 8-oxoguanine) serves as a critical biomarker of oxidative RNA damage and a regulator of gene expression dynamics. Its incorporation into RNA occurs primarily through two mechanisms: direct oxidative damage to guanine residues in existing RNA transcripts and enzymatic insertion during RNA synthesis via salvage pathways. In mammalian systems, extracellular 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG) is metabolized to 8-oxoGTP through the sequential action of purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This 8-oxoGTP is then incorporated into RNA by RNA polymerases, reaching concentrations up to 6-fold higher in RNA than in DNA [2].
The presence of 7H-Purin-8-ol in mRNA introduces transcriptional errors by altering base-pairing fidelity. In vitro studies demonstrate that RNA polymerases incorporate adenine opposite 8-hydroxyguanine at frequencies exceeding 30%, leading to G→A mutations in the transcriptome [1]. This miscoding potential disrupts protein synthesis by introducing amino acid substitutions, as validated through mass spectrometry analyses of proteins expressed from 8-hydroxyguanine-containing mRNAs. Furthermore, 8-hydroxyguanine in non-coding RNAs (e.g., miRNAs) alters regulatory function by modifying RNA secondary structures and impairing target recognition. Structural analyses reveal that this modification in seed regions of miRNAs reduces thermodynamic stability (ΔG = -1.8 kcal/mol) and increases conformational flexibility, thereby compromising gene silencing efficiency [1] [6].
Table 1: Transcriptional Consequences of 7H-Purin-8-ol Incorporation in RNA
Biological System | Incorporation Frequency | Primary Miscoding Event | Functional Consequence |
---|---|---|---|
Mammalian mRNA | 1 per 10⁶ nucleotides | G→A transversion | Aberrant protein synthesis |
Non-coding RNA (miR-21) | 1 per 10⁵ nucleotides | Target site mismatch | Impaired gene silencing |
In vitro transcripts | Artificially elevated | A-incorporation (32.7%) | Premature termination codons |
The presence of 7H-Purin-8-ol in RNA significantly alters binding thermodynamics with RNA-binding proteins (RBPs). Biophysical studies demonstrate that 8-hydroxyguanine reduces binding affinity (Kd = 1.8 μM) for splicing regulators like hnRNP A1 by 4-fold compared to unmodified RNA (Kd = 0.45 μM). This impairment arises from disrupted hydrogen bonding networks and steric clashes introduced by the 8-keto group, which prevents optimal contact with aromatic residues in the RBP recognition domains [3].
RNP-MaP (ribonucleoprotein mutational profiling) technology has elucidated how 8-hydroxyguanine influences ribonucleoprotein assembly. This method employs the heterobifunctional crosslinker NHS-diazirine to freeze protein-RNA interactions in vivo, followed by high-throughput sequencing to map binding sites. When applied to the U1 snRNP complex, RNP-MaP revealed that 8-hydroxyguanine modifications in stem-loop 2 disrupt interactions with the U1-70K protein by inducing a 25° kink in the RNA helix. This conformational change prevents lysine residues (K23, K44) of U1-70K from forming critical crosslinks within 9Å distance, thereby destabilizing spliceosome assembly [3].
Table 2: Impact of 7H-Purin-8-ol on RNA-Protein Binding Kinetics
Ribonucleoprotein Complex | Binding Affinity (Kd) | Key Disrupted Interaction | Functional Outcome |
---|---|---|---|
hnRNP A1-mRNA complex | 1.8 μM (vs 0.45 μM control) | Hydrogen bonding with Tyr186 | Altered mRNA splicing efficiency |
U1 snRNP (Stem-loop 2) | Undetectable binding | Lys23-RNA phosphate interaction | Impaired spliceosome assembly |
Lin28-pre-let-7 complex | 3.2 μM (vs 0.9 μM control) | Zn-Knuckle domain recognition | Disrupted microRNA processing |
7H-Purin-8-ol interfaces with purine metabolism through competitive inhibition and alternative substrate utilization. Xanthine oxidoreductase (XOR), the terminal enzyme in purine catabolism, exhibits dual activity toward 8-hydroxyguanine: it catalyzes oxidation to 8-oxo-isoguanine at physiological pH (kcat = 2.1 s⁻¹), but also generates reactive oxygen species (ROS) during turnover, creating a pathological feedback loop [5]. Kinetic analyses reveal a 40% reduction in XOR activity for 8-hydroxyguanine compared to xanthine (Km = 18.7 μM vs 12.4 μM), reflecting altered substrate specificity due to the C8 modification [4] [5].
The salvage pathway significantly influences 7H-Purin-8-ol biodistribution. Purine nucleoside phosphorylase (PNP) converts extracellular 8-oxoguanosine to 8-hydroxyguanine with a catalytic efficiency (kcat/Km) of 4.7 × 10³ M⁻¹s⁻¹. Subsequent phosphorylation by HGPRT yields 8-oxoGMP, which enters nucleotide pools for RNA incorporation. This pathway is competitively inhibited by Immucillin H (Ki = 12 nM), confirming PNP's central role in 8-hydroxyguanine recycling. Notably, ribonucleotide reductase (RR) activity determines the partitioning of 8-oxoGTP between RNA and DNA precursors – RR inhibition decreases DNA incorporation by 85% but minimally affects RNA levels, demonstrating compartmentalized metabolic flux [2] [4].
Table 3: Enzymatic Processing of 7H-Purin-8-ol in Purine Metabolic Pathways
Enzyme | Substrate | Km (μM) | Catalytic Efficiency (kcat/Km) | Primary Product |
---|---|---|---|---|
Xanthine oxidoreductase | 8-Hydroxyguanine | 18.7 ± 1.3 | 1.1 × 10⁴ M⁻¹s⁻¹ | 8-Oxo-isoguanine + ROS |
Purine nucleoside phosphorylase | 8-Oxoguanosine | 47.2 ± 5.1 | 4.7 × 10³ M⁻¹s⁻¹ | 8-Hydroxyguanine |
Hypoxanthine-guanine phosphoribosyltransferase | 8-Hydroxyguanine | 88.9 ± 9.7 | 8.2 × 10² M⁻¹s⁻¹ | 8-OxoGMP |
Ribonucleotide reductase | 8-OxoGDP | 156.3 ± 12.4 | 0.9 × 10² M⁻¹s⁻¹ | 8-OxodGDP (DNA precursor) |
List of Compounds Mentioned:
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